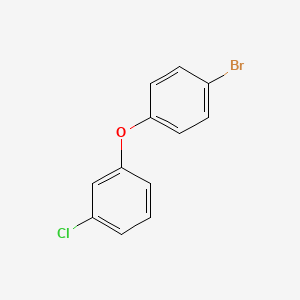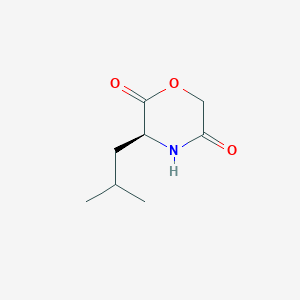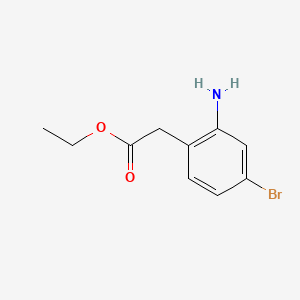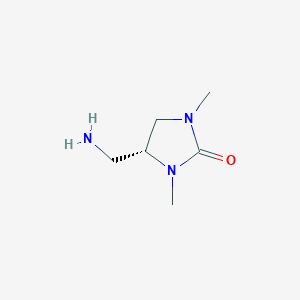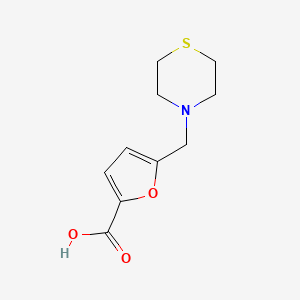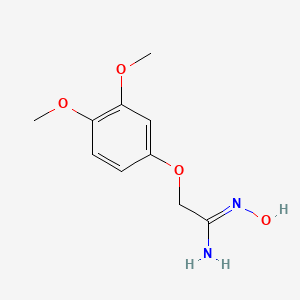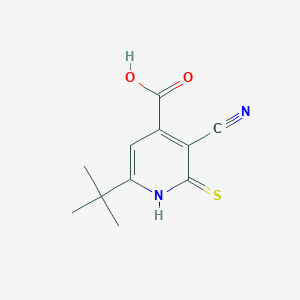
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a tert-butyl group, a cyano group, and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of appropriate pyridine derivatives with tert-butyl isocyanide and sulfur sources under controlled conditions. One common method includes the use of tert-butyl isocyanide, cyanoacetic acid, and elemental sulfur in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, sodium hydride, dimethylformamide, room temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
科学的研究の応用
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the thioxo group can interact with metal ions, potentially inhibiting enzyme activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
tert-Butyl hydroperoxide: Employed as an oxidizing agent in organic synthesis.
Uniqueness
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
特性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
6-tert-butyl-3-cyano-2-sulfanylidene-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-11(2,3)8-4-6(10(14)15)7(5-12)9(16)13-8/h4H,1-3H3,(H,13,16)(H,14,15) |
InChIキー |
WQMQDIKOKILHFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


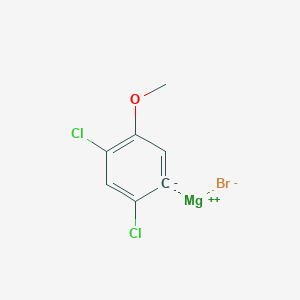
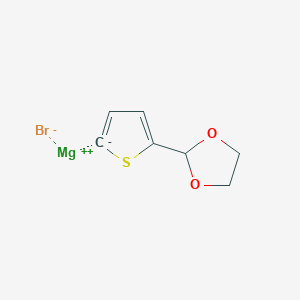
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
